molecular formula C13H21N3O B15057847 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B15057847
M. Wt: 235.33 g/mol
InChI Key: KNXNQCRDKXFHLW-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is an organic compound with the molecular formula C13H21N3O. It is a derivative of pyridine and piperazine, featuring a hydroxyl group attached to an ethyl chain. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The final step involves the addition of the hydroxyl group to the ethyl chain. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C13H21N3O/c1-10-8-12(11(2)17)9-14-13(10)16-6-4-15(3)5-7-16/h8-9,11,17H,4-7H2,1-3H3

InChI Key

KNXNQCRDKXFHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)C(C)O

Origin of Product

United States

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